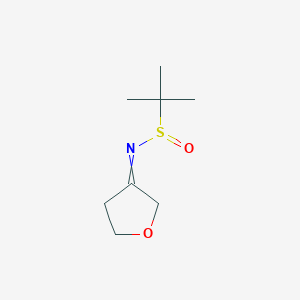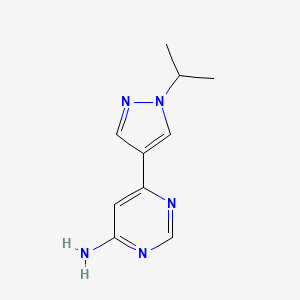![molecular formula C14H21N3O4 B13985877 tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate CAS No. 2899-24-3](/img/structure/B13985877.png)
tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amino acid derivative. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, amino acid derivatives, and coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selective formation of the desired products.
Major Products Formed
The major products formed from these reactions include quinone derivatives, primary amines, and substituted carbamates
Applications De Recherche Scientifique
tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophilic residues in proteins. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate include:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
2899-24-3 |
|---|---|
Formule moléculaire |
C14H21N3O4 |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-16-12(19)11(15)8-9-4-6-10(18)7-5-9/h4-7,11,18H,8,15H2,1-3H3,(H,16,19)(H,17,20) |
Clé InChI |
UCRBLXDCPGGVLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)

![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)

![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)


